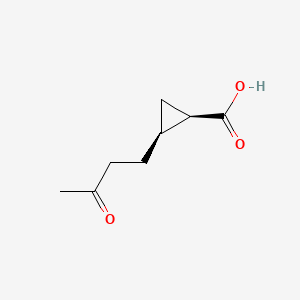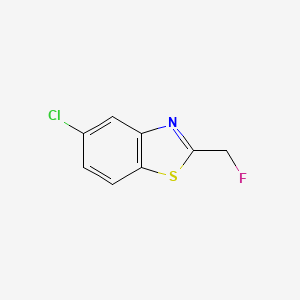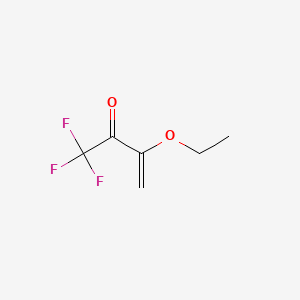![molecular formula C9H16N2O2 B576071 Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate CAS No. 171351-26-1](/img/structure/B576071.png)
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate is a bicyclic organic compound that features a diazabicyclo[2.2.2]octane (DABCO) core. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with methyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and in-line purification systems can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its high nucleophilicity, it readily participates in nucleophilic substitution reactions with alkyl halides and acyl chlorides.
Cycloaddition: It can act as a catalyst in cycloaddition reactions, facilitating the formation of cyclic compounds.
Isomerization: The compound can also catalyze isomerization reactions, where the structural arrangement of molecules is altered.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include alkyl halides, acyl chlorides, and various electrophiles. Reaction conditions typically involve the use of organic solvents like dichloromethane, acetonitrile, or toluene, and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution reactions with alkyl halides yield alkylated derivatives, while cycloaddition reactions produce cyclic compounds .
Scientific Research Applications
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate involves its role as a nucleophilic catalyst. The compound’s high nucleophilicity allows it to readily donate electrons to electrophilic centers, facilitating various chemical transformations. The diazabicyclo[2.2.2]octane core provides a rigid and stable structure, enhancing its catalytic efficiency .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, which shares the same bicyclic structure but lacks the methyl acetate group.
Quinuclidine: A structurally similar compound with one of the nitrogen atoms replaced by a carbon atom.
Triethylenediamine (TEDA): Another name for DABCO, commonly used in industrial applications.
Uniqueness
Methyl 2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetate is unique due to the presence of the methyl acetate group, which enhances its solubility and reactivity compared to its parent compound, DABCO. This modification allows for a broader range of applications and improved performance in catalytic processes .
Properties
CAS No. |
171351-26-1 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.239 |
IUPAC Name |
methyl 2-(1,4-diazabicyclo[2.2.2]octan-3-yl)acetate |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)6-8-7-10-2-4-11(8)5-3-10/h8H,2-7H2,1H3 |
InChI Key |
KIZREPOLIURKRA-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1CN2CCN1CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


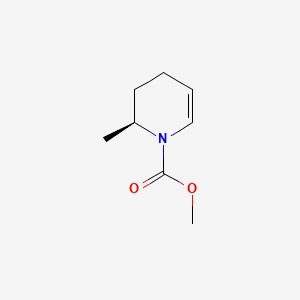
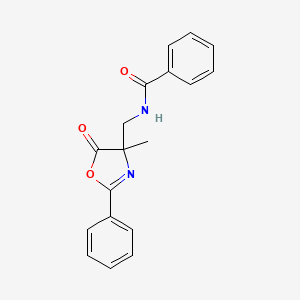
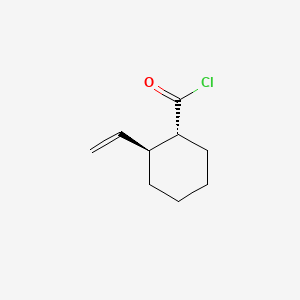

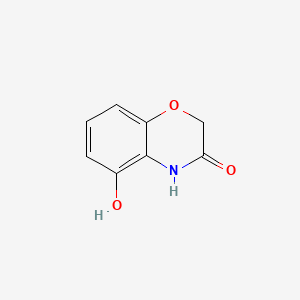
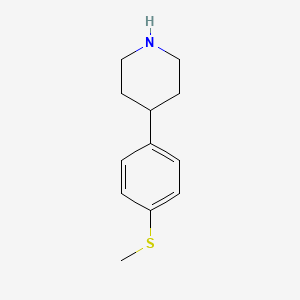
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI)](/img/structure/B576001.png)
![(3S,8aS)-3-Methyl-1-thioxohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B576005.png)
